2-[benzyl(4-fluorobenzyl)amino]ethanol
Description
The exact mass of the compound this compound is 259.137242360 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUNGRJBQVKFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within N Benzyl N Fluorobenzyl Aminoethanol Derivatives
The core structure of 2-[benzyl(4-fluorobenzyl)amino]ethanol places it within the family of N-substituted aminoethanols. These compounds are characterized by a nitrogen atom linked to both an ethyl alcohol group and other substituents. The defining feature of the specific subclass to which our subject molecule belongs is the presence of two benzyl (B1604629) groups attached to the nitrogen, with one of them carrying a fluorine atom.
While direct and extensive academic literature on this compound is not abundant, the broader class of N-benzyl aminoethanol derivatives has been a subject of scientific interest. For instance, related compounds have been investigated for their potential biological activities. The introduction of different substituents on the benzyl rings allows for a systematic exploration of structure-activity relationships.
A general synthetic route to this class of compounds can be envisaged through processes like the reductive amination of a primary amine with appropriate aldehydes or the N-alkylation of a primary or secondary amine. For example, a plausible synthesis for this compound could involve the reaction of 2-(benzylamino)ethanol with 4-fluorobenzyl chloride or the reductive amination of 2-aminoethanol with both benzaldehyde (B42025) and 4-fluorobenzaldehyde (B137897). A patent for the preparation of fluorobenzyl derivatives describes a process where a fluorine-containing benzonitrile (B105546) is reduced to a fluorine-containing benzylamine (B48309), which can then be used as an intermediate for more complex molecules. google.com
To illustrate the structural landscape, the table below compares this compound with some of its close relatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |
| This compound | C₁₆H₁₈FNO | 259.32 | - |
| 2-(Benzyl(methyl)amino)ethanol | C₁₀H₁₅NO | 165.23 | Methyl group instead of a 4-fluorobenzyl group. |
| 2-((4-Fluorobenzyl)amino)ethanol (B1273592) | C₉H₁₂FNO | 169.20 | Lacks the second benzyl group. sigmaaldrich.com |
| 2-[Ethyl(4-fluorobenzyl)amino]ethanol | C₁₁H₁₆FNO | 197.25 | Ethyl group instead of a benzyl group. |
| 2-((2-Fluorobenzyl)amino)ethanol | C₉H₁₂FNO | 169.20 | Fluorine at position 2 of the benzyl ring and lacks the second benzyl group. nih.gov |
This table is generated based on data from various chemical information sources.
Significance of the Fluorine Substitution in Synthetic and Medicinal Chemistry Research
The inclusion of a fluorine atom in a molecule, a strategy known as "fluorine editing," is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov This small but highly electronegative element can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.com
The introduction of fluorine can significantly enhance a compound's metabolic stability. By replacing a hydrogen atom at a site susceptible to metabolic oxidation, the strong carbon-fluorine bond can block this metabolic pathway, thereby increasing the drug's half-life in the body. nih.gov This is a critical consideration in drug design, aiming to improve a drug's pharmacokinetic profile.
Furthermore, fluorine can influence a molecule's binding affinity to its biological target. The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. numberanalytics.com It can also impact the acidity or basicity (pKa) of nearby functional groups, which in turn affects the molecule's ionization state and its ability to cross biological membranes and interact with its target. nih.gov
The strategic placement of fluorine can also modulate a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can vary depending on the molecular context, fluorination is a well-established method to fine-tune this crucial property. nih.gov
In the context of 2-[benzyl(4-fluorobenzyl)amino]ethanol, the para-position of the fluorine on the benzyl (B1604629) ring is a common strategic choice in medicinal chemistry. This position is often targeted to influence the electronic properties of the aromatic ring system and to potentially block metabolic degradation at that site.
Overview of Current Research Trends and Unexplored Avenues for 2 Benzyl 4 Fluorobenzyl Amino Ethanol
Retrosynthetic Analysis and Strategic Precursors for this compound
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by identifying key bond disconnections and revealing potential starting materials. The target molecule is a tertiary amino alcohol, and the most logical disconnections are the carbon-nitrogen (C-N) bonds of the tertiary amine.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the bond between the nitrogen and the benzyl group, or the nitrogen and the 4-fluorobenzyl group. This leads to a secondary amino alcohol precursor and a corresponding benzyl or 4-fluorobenzyl halide/aldehyde.
Disconnection 1a: Leads to 2-(benzylamino)ethanol and 4-fluorobenzyl bromide (or aldehyde for reductive amination).
Disconnection 1b: Leads to 2-((4-fluorobenzyl)amino)ethanol (B1273592) and benzyl bromide (or benzaldehyde (B42025) for reductive amination).
Pathway B: A more fundamental disconnection of both C-N bonds linked to the ethanolamine nitrogen. This approach considers the formation of the tertiary amine from a primary amine and two alkylating or carbonyl-containing fragments.
Disconnection 2a: Leads to ethanolamine, benzaldehyde, and 4-fluorobenzaldehyde (B137897) through a sequential reductive amination process.
Disconnection 2b: Leads to ethanolamine, benzyl bromide, and 4-fluorobenzyl bromide via sequential alkylation.
These analyses highlight a core set of strategic precursors:
Benzylamine
4-Fluorobenzylamine
Ethanolamine
Benzaldehyde
4-Fluorobenzaldehyde
Benzyl halides (e.g., benzyl bromide)
4-Fluorobenzyl halides (e.g., 4-fluorobenzyl bromide)
2-(Benzylamino)ethanol
2-((4-Fluorobenzyl)amino)ethanol
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, several classical and modern synthetic methods can be employed to construct the target molecule.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a highly plausible route to this compound. chemicalbook.commasterorganicchemistry.com This approach typically involves the reaction of a secondary amine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine.
Two primary strategies emerge:
Reductive amination of 2-(benzylamino)ethanol with 4-fluorobenzaldehyde: In this method, the secondary amine 2-(benzylamino)ethanol is reacted with 4-fluorobenzaldehyde.
Reductive amination of 2-((4-fluorobenzyl)amino)ethanol with benzaldehyde: Alternatively, 2-((4-fluorobenzyl)amino)ethanol can be reacted with benzaldehyde.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when working with sensitive functional groups. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).
Table 1: Plausible Conditions for Reductive Amination Synthesis
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 2-(Benzylamino)ethanol | 4-Fluorobenzaldehyde | Sodium Borohydride | Methanol | 0 to 25 | 85 |
Alkylation Approaches for Amine Functionalization
The alkylation of a secondary amine with a suitable alkyl halide is a fundamental and direct method for the synthesis of tertiary amines. This approach relies on the nucleophilic character of the amine nitrogen.
The synthesis of this compound can be achieved through two main alkylation pathways:
Alkylation of 2-(benzylamino)ethanol with a 4-fluorobenzyl halide: This involves the reaction of 2-(benzylamino)ethanol with a reactive 4-fluorobenzyl derivative, such as 4-fluorobenzyl bromide or chloride.
Alkylation of 2-((4-fluorobenzyl)amino)ethanol with a benzyl halide: Conversely, 2-((4-fluorobenzyl)amino)ethanol can be alkylated with benzyl bromide or a similar benzyl halide.
These reactions are typically performed in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA). A polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) is often employed to facilitate the reaction.
Table 2: Plausible Conditions for Alkylation Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 2-(Benzylamino)ethanol | 4-Fluorobenzyl bromide | Potassium Carbonate | Acetonitrile | 80 | 90 |
Multi-Component Reactions in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical three-component reaction can be proposed based on known methodologies for synthesizing amino alcohols. acs.org
A plausible, though theoretical, one-pot synthesis could involve the reaction of benzylamine, 4-fluorobenzaldehyde, and a suitable two-carbon synthon that can introduce the hydroxyethyl (B10761427) moiety. Such a reaction would represent a highly atom-economical and convergent approach to the target molecule.
Stereoselective Synthesis of Enantiomers of this compound
The target molecule, this compound, possesses a chiral center at the carbon atom bearing the hydroxyl group. The synthesis of its individual enantiomers requires a stereoselective approach. Two principal strategies can be considered:
Use of a Chiral Starting Material: The most straightforward method involves starting with an enantiomerically pure precursor. For instance, the synthesis could commence with either (R)- or (S)-2-aminoethanol. This chiral building block can then be subjected to sequential reductive amination or alkylation as previously described. The chirality of the starting material would be transferred to the final product, yielding the corresponding enantiomer of this compound.
Asymmetric Reduction: An alternative strategy involves the creation of the chiral center during the synthesis. This can be achieved through the asymmetric reduction of a prochiral ketone precursor. For example, the corresponding α-amino ketone could be reduced using a chiral reducing agent, such as a borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This would induce enantioselectivity in the formation of the hydroxyl group. Biocatalytic reductions using ketoreductases (KREDs) also offer a powerful and highly selective method for generating chiral alcohols. sigmaaldrich.com
Optimization of Reaction Conditions and Scalability for Academic Synthesis
For academic purposes, the optimization of the synthesis of this compound would focus on maximizing yield and purity while maintaining operational simplicity.
For Reductive Amination:
Screening of Reducing Agents: A comparative study of different borohydride reagents (NaBH₄, NaBH₃CN, NaBH(OAc)₃) would be conducted to determine the optimal balance between reaction rate and selectivity.
Solvent and Temperature Effects: The reaction could be tested in various alcoholic solvents (methanol, ethanol, isopropanol) and at different temperatures (from 0 °C to reflux) to optimize the reaction kinetics and minimize side-product formation.
pH Control: For reductive aminations involving iminium ion formation, maintaining an optimal pH (typically mildly acidic) can be crucial for efficient reaction.
For Alkylation:
Choice of Base and Solvent: A matrix of different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) and solvents (e.g., MeCN, DMF, DMSO) would be evaluated to find the combination that provides the highest yield and cleanest conversion.
Leaving Group Effect: The reactivity of different benzyl and 4-fluorobenzyl halides (Cl, Br, I) could be compared to optimize the reaction rate.
Scalability Considerations: When considering scaling up the synthesis from milligram to gram quantities in an academic setting, several factors come into play:
Cost and Availability of Reagents: The cost-effectiveness of the chosen precursors and reagents becomes more significant.
Purification Method: For larger scales, purification by distillation under reduced pressure would be preferable to column chromatography, if the boiling point of the product allows.
Safety and Handling: The safe handling of reagents like sodium borohydride, which can release hydrogen gas upon reaction with protic solvents, is a critical consideration.
Reaction Exotherms: The potential for exothermic reactions, particularly during alkylation, must be managed through controlled addition of reagents and efficient cooling.
By systematically investigating these parameters, a robust and scalable protocol for the academic synthesis of this compound can be developed.
Chemical Modifications and Derivatization from the this compound Scaffold
The chemical landscape of this compound allows for a range of modifications, leading to the generation of diverse derivatives. These transformations can be broadly categorized into reactions involving the secondary amine and those targeting the primary alcohol.
The secondary amine serves as a prime site for N-alkylation and N-acylation reactions. N-alkylation can introduce additional alkyl or substituted benzyl groups, potentially influencing the steric bulk and electronic properties of the molecule. Such modifications can be achieved using various alkylating agents, including alkyl halides or by employing reductive amination protocols. For instance, the reaction with benzyl bromide in the presence of a base like sodium carbonate can yield the corresponding tertiary amine. nih.gov
The primary alcohol group offers another avenue for derivatization, primarily through esterification, etherification, and oxidation reactions. Esterification can be carried out using various methods, including reaction with acyl chlorides in the presence of a base, or through acid-catalyzed esterification with carboxylic acids. google.comnih.gov For instance, reaction with an appropriate acyl chloride can yield the corresponding ester.
Etherification of the hydroxyl group can be achieved under basic conditions using alkyl halides. This modification replaces the hydroxyl proton with an alkyl or aryl group, thereby altering the molecule's polarity and hydrogen-bonding potential.
Furthermore, the primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. A highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has been described using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system, which could be applicable to the this compound scaffold. nih.gov
While specific research detailing the derivatization of this compound is not extensively documented in publicly available literature, the chemical principles governing the reactivity of its functional groups allow for the prediction of a wide array of potential derivatives. The following table provides illustrative examples of potential derivatives based on established chemical transformations of analogous N,N-disubstituted ethanolamines.
Table 1: Potential Chemical Modifications of the this compound Scaffold
| Derivative Name | Modification Type | Potential Reagents and Conditions |
|---|---|---|
| 2-[Benzyl(4-fluorobenzyl)amino]ethyl acetate | Esterification | Acetic anhydride, pyridine |
| 2-[Benzyl(4-fluorobenzyl)amino]ethyl benzoate | Esterification | Benzoyl chloride, triethylamine, dichloromethane |
| N-Acetyl-2-[benzyl(4-fluorobenzyl)amino]ethanol | N-Acylation | Acetyl chloride, base |
| N-Methyl-2-[benzyl(4-fluorobenzyl)amino]ethanol | N-Alkylation | Methyl iodide, potassium carbonate, acetonitrile |
| 2-[Benzyl(4-fluorobenzyl)amino]acetaldehyde | Oxidation | Pyridinium chlorochromate (PCC), dichloromethane |
| 2-[Benzyl(4-fluorobenzyl)amino]acetic acid | Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) |
| 2-[Benzyl(4-fluorobenzyl)amino]ethan-1-aminium | Amination | Via conversion to a leaving group (e.g., tosylate) followed by reaction with an amine |
Receptor Binding and Ligand Affinity Profiling (In Vitro) of Structurally Related Compounds
In the realm of receptor pharmacology, compounds structurally similar to this compound, particularly derivatives of benzylpiperazine, have been investigated for their affinity towards sigma receptors (σR). Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological functions and are considered targets for therapeutic intervention in conditions such as neuropathic pain.
For instance, a series of benzylpiperazinyl derivatives were synthesized and evaluated for their binding affinities to σ1 and σ2 receptors using radioligand binding assays. nih.gov These studies are critical in the early stages of drug discovery to determine the potency and selectivity of a compound for its intended target. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
One study on benzylpiperazine derivatives demonstrated that modifications to the chemical structure significantly influenced their affinity for the σ1 receptor. nih.gov For example, the length of a linker chain between a distal phenyl ring and a central amide group was found to be a key determinant of σ1 receptor affinity. nih.gov
Table 1: Sigma Receptor Binding Affinities for a Series of Benzylpiperazine Analogs
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
| 8 | 10.8 | 4670 | 432 |
| 15 | 9.8 | 8680 | 886 |
| 24 | 22.5 | 9520 | 423 |
Data adapted from a study on benzylpiperazine derivatives and is not representative of this compound. The Ki values are expressed as the mean of three independent experiments. nih.gov
Enzyme Inhibition and Activation Assays (In Vitro) of Structurally Related Compounds
The 4-fluorobenzylpiperazine moiety, which bears resemblance to the structure of this compound, has been a key pharmacophoric feature in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a therapeutic strategy for hyperpigmentation disorders.
In vitro studies on a series of compounds containing the 4-fluorobenzylpiperazine fragment have demonstrated their ability to inhibit the activity of tyrosinase from Agaricus bisporus (AbTYR). The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
For example, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was identified as a potent competitive inhibitor of tyrosinase, with an IC50 value significantly lower than that of the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed that this compound binds to the free enzyme, competing with the substrate for the active site. mdpi.com
Table 2: Tyrosinase Inhibitory Activity of a 4-Fluorobenzylpiperazine Derivative
| Compound | IC50 (µM) for AbTYR | Inhibition Type |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26) | 0.18 | Competitive |
| Kojic Acid (Reference) | 17.76 | Not specified |
Data is for a structurally related compound and not this compound. The data was obtained from in vitro assays with Agaricus bisporus tyrosinase. mdpi.com
Cellular Pathway Modulation Studies (In Vitro, e.g., Apoptosis Induction) of Structurally Related Compounds
Apoptosis, or programmed cell death, is a fundamental biological process that is often dysregulated in diseases like cancer. mdpi.comdrugbank.com The induction of apoptosis in cancer cells is a major goal of chemotherapy. mdpi.com While no studies have directly implicated this compound in the modulation of apoptosis, research on related benzylamine and benzyl alcohol structures provides some context.
For instance, benzyl alcohol has been shown to stimulate TRAIL-mediated apoptosis in Jurkat cells, a human T-lymphocyte cell line. nih.gov This effect was associated with an increase in membrane fluidity and the production of ceramides, which are lipid messengers involved in apoptosis signaling. nih.gov
Furthermore, a series of 2-substituted benzylamino-thiazole derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. mdpi.com Certain analogs were found to induce apoptosis in a time- and concentration-dependent manner, as evidenced by flow cytometry analysis showing an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. mdpi.com
Phenotypic Screening for Biological Activities (In Vitro) of Structurally Related Compounds
Phenotypic screening involves testing compounds in cell-based or organism-based models to identify those that produce a desired phenotypic change, without a priori knowledge of the molecular target. While no specific phenotypic screening data exists for this compound, studies on related structures have employed such approaches.
For example, derivatives of N-(4-substituted-piperazin-1-ylalkyl)-3,4-pyrroledicarboximide were subjected to a battery of in vivo pharmacological tests in animal models to screen for central nervous system (CNS) and cardiovascular effects. This type of screening can uncover unexpected biological activities and provide a starting point for more focused mechanistic studies.
In another example, novel piperazine (B1678402) derivatives of the natural product vindoline (B23647) were screened for their antiproliferative activity against a panel of 60 human cancer cell lines (the NCI-60 screen). mdpi.com This large-scale phenotypic screen identified derivatives with potent growth inhibitory effects on various cancer cell types, with the N-bis(4-fluorophenyl)methyl substituent on the piperazine ring showing significant efficacy. mdpi.com
Mechanism of Action Elucidation at the Molecular and Cellular Level of Structurally Related Compounds
Understanding the mechanism of action of a compound at the molecular and cellular level is crucial for its development as a therapeutic agent. For compounds structurally related to this compound, some mechanistic insights have been gained.
In the case of the tyrosinase-inhibiting 4-fluorobenzylpiperazine derivatives, docking studies were performed to predict their binding mode within the active site of both Agaricus bisporus tyrosinase and a homology model of human tyrosinase. mdpi.com These in silico analyses suggested that the 4-fluorobenzyl moiety occupies a conserved region in the enzyme's catalytic pocket, while other parts of the molecule form additional interactions with surrounding amino acid residues, explaining their inhibitory activity. mdpi.com
For benzyl alcohol's pro-apoptotic effect, the proposed mechanism involves an increase in cell membrane fluidity, which enhances the ability of the death ligand TRAIL to recognize its receptors, leading to the activation of the apoptotic cascade. nih.gov This was accompanied by an upregulation of cellular ceramide levels, a known mediator of apoptosis. nih.gov
Studies on Interactions with Macromolecular Targets (e.g., Proteins, Nucleic Acids) of Structurally Related Compounds
The biological effects of a compound are mediated by its interactions with macromolecular targets, primarily proteins and nucleic acids. For compounds with structural similarities to this compound, interactions with protein targets have been the main focus of investigation.
As discussed in the sections on receptor binding and enzyme inhibition, benzylpiperazine and related structures have been shown to bind to sigma receptors and inhibit the enzyme tyrosinase, respectively. nih.govmdpi.com These interactions are highly specific, driven by the three-dimensional shape and chemical properties of the compound and the binding site on the protein.
In silico docking studies on 4-fluorobenzylpiperazine-based tyrosinase inhibitors have identified key amino acid residues within the enzyme's active site that are involved in binding. These include van der Waals interactions with residues such as K334, F347, A357, H363, I368, S375, and Q376 in human tyrosinase. mdpi.com Such studies are invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogs. There is currently no available information on the interaction of this compound or its close analogs with nucleic acids.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyl 4 Fluorobenzyl Amino Ethanol and Its Analogues
Design and Synthesis of Structurally Modified Analogues
The generation of analogues of 2-[benzyl(4-fluorobenzyl)amino]ethanol often involves established synthetic pathways that allow for systematic modifications of the core structure. A common method for creating such tertiary amines is the condensation of an amine with an aldehyde. nih.gov For instance, the synthesis of related 2-substituted benzylamino-4-amino-5-aroylthiazoles involves the reaction of dimethyl cyanodithioimidocarbonate with an appropriate amine, followed by further reactions to build the thiazole (B1198619) ring. mdpi.com Similarly, the preparation of fluorobenzyl derivatives can be achieved through the reduction of a corresponding fluorine-containing benzonitrile (B105546) to a benzylamine (B48309), which can then be further modified. google.com
The synthesis of various substituted benzyl (B1604629) alcohols, which can serve as precursors, has also been well-documented. For example, treatment of benzyl alcohols with tosyl chloride can lead to the formation of corresponding chlorides. researchgate.net Furthermore, biocatalytic methods, such as the enantioselective microbial reduction of ketones, provide a route to chiral alcohol intermediates that can be incorporated into the design of new analogues. mdpi.com These synthetic strategies enable the exploration of the chemical space around the lead compound by introducing a variety of substituents on the benzyl rings, modifying the ethanolamine (B43304) moiety, and altering the linker between these groups.
Impact of Benzyl Substitutions on Biological Activity and Target Interactions
The nature and position of substituents on the benzyl groups of this compound analogues can significantly influence their biological activity. Structure-activity relationship (SAR) studies on related series of compounds have demonstrated that even minor changes to the benzyl moiety can lead to substantial differences in potency and selectivity. For example, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, which are potent acetylcholinesterase inhibitors, the substitution pattern on the benzyl group was found to be a critical determinant of activity. nih.gov
Role of Fluorine Position and Substitution on Biological and Physicochemical Profiles
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comtandfonline.comacs.orgselvita.com The position and number of fluorine atoms on the benzyl ring of this compound analogues can have a profound impact on their biological and physicochemical profiles.
Biological Profile:
Enhanced Binding Affinity: The substitution of hydrogen with fluorine can increase the binding affinity of a ligand to its target protein. tandfonline.com This is due to the unique electronic properties of fluorine, which can lead to favorable interactions, such as the formation of hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding site.
Improved Metabolic Stability: Fluorine substitution at a metabolically labile site can block oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.combohrium.com
Physicochemical Profile:
Increased Lipophilicity: The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity, which can affect a molecule's ability to cross cell membranes. bohrium.com
Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which in turn can impact pharmacokinetic properties and binding affinity. bohrium.com
Conformational Effects: A fluorine substituent can alter the preferred conformation of a molecule due to its size and electronegativity, which can have significant implications for receptor binding. bohrium.com
For example, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown that the presence of a fluorine atom on the phenyl ring can influence their antioxidant activity. mdpi.com
Influence of the Ethanolamine Moiety and Linker Modifications on Activity
The ethanolamine portion of this compound is a critical pharmacophoric element. Ethanolamine and related structures are known to be bioactive and can act as promoieties to facilitate the movement of drugs across the blood-brain barrier. nih.govacs.org The hydroxyl group of the ethanolamine moiety can participate in hydrogen bonding interactions with the target receptor, which is often a key determinant of binding affinity.
Modifications to the linker connecting the ethanolamine and the benzyl groups can also significantly impact biological activity. The length, flexibility, and chemical nature of this linker determine the spatial relationship between the two key binding motifs. Altering the linker can optimize the orientation of the molecule within the binding site to maximize favorable interactions. In related compound series, such as 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, the nature of the group at the 2-position of the thiazole skeleton, which acts as a linker, was crucial for their antiproliferative activity. mdpi.com Studies on phospholipids (B1166683) have also shown that the structure of the hydrophilic moiety, such as ethanolamine, can modulate biological effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comnih.gov For the this compound series, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov
A typical QSAR study involves:
Data Set Preparation: A series of analogues with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net
For example, a QSAR study on a series of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors identified key descriptors like MATS3i, SpMax5_Bhe, minsOH, and VE3_D as being important for predicting inhibitory activity. nih.gov Similar studies on the this compound series could help in the rational design of new, more potent analogues by predicting their activity before synthesis.
Conformational Flexibility and Its Implication on Receptor Binding
The conformational flexibility of a ligand plays a crucial role in its interaction with a receptor. nih.govscilit.combohrium.comnih.gov Molecules like this compound, which have several rotatable bonds, can exist in a multitude of conformations in solution. guidechem.com The ability of the molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is essential for high-affinity binding. This concept is often described by the "induced fit" or "conformational selection" models of ligand-receptor binding. nih.govunl.edu
Computational methods, such as molecular dynamics simulations, can be used to explore the conformational space of a flexible ligand and to understand how it might bind to its target. nih.gov The binding of a flexible ligand to a receptor involves a free energy change that is influenced by both the binding of the ligand in its lowest energy conformation and the difference between the average and lowest conformational energies of the interacting species. nih.gov Understanding the conformational preferences of this compound and its analogues is therefore critical for interpreting their SAR and for designing new compounds with improved binding characteristics.
Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 4 Fluorobenzyl Amino Ethanol
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of "2-[benzyl(4-fluorobenzyl)amino]ethanol" reveals the molecule's preferred three-dimensional structures. These studies are crucial for understanding how the molecule might bind to a biological target. Molecular dynamics (MD) simulations further provide a dynamic view of the compound's behavior over time in a simulated biological environment, such as in a water solvent, mimicking physiological conditions. These simulations can highlight the flexibility of the molecule and the stability of its different conformations, which are key factors in its ability to interact with a receptor.
Ligand-Receptor Docking Studies for Predicted Biological Targets
Ligand-receptor docking studies are computational experiments that predict the preferred binding orientation of "this compound" to a specific biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential mechanisms of action. For instance, based on its structural similarity to known pharmacophores, this compound might be docked against targets involved in neurological or cardiovascular pathways. The results of these docking studies are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. In silico tools are used to estimate these properties for "this compound" without the need for initial laboratory experiments. These predictions are based on the molecule's structural features and physicochemical properties. For example, Lipinski's rule of five is often used as a preliminary screen for oral bioavailability.
Below is a table of predicted ADMET properties for "this compound":
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | Moderate | Balanced solubility for membrane permeability |
| Hydrogen Bond Donors | 1 | Good for receptor binding |
| Hydrogen Bond Acceptors | 2 | Good for receptor binding |
| Blood-Brain Barrier Permeability | Predicted to cross | Potential for CNS activity |
| CYP450 Inhibition | Predicted inhibitor of some isoforms | Potential for drug-drug interactions |
| hERG Inhibition | Low risk predicted | Lower potential for cardiotoxicity |
| Oral Bioavailability | Moderate to high prediction | Suitable for oral administration |
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, MEP)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of "this compound". These calculations can determine the distribution of electron density within the molecule, which is crucial for its reactivity and interaction with other molecules. A Molecular Electrostatic Potential (MEP) map can be generated from these calculations, visually representing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with the binding site of a biological target. For example, the electronegative fluorine atom and the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding.
Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold
The "this compound" structure can serve as a scaffold for virtual screening campaigns to identify other potentially active compounds. In this process, large databases of chemical structures are computationally screened to find molecules with similar properties or that are predicted to bind to the same target. Furthermore, the scaffold itself can be subjected to lead optimization strategies. This involves making small, targeted chemical modifications to the "this compound" structure to improve its potency, selectivity, or ADMET properties. For instance, modifications to the benzyl (B1604629) or fluorobenzyl rings could be explored to enhance binding affinity or reduce potential metabolic liabilities.
Advanced Analytical Methodologies for Research of 2 Benzyl 4 Fluorobenzyl Amino Ethanol
Development and Validation of Chromatographic Techniques for Detection and Quantification
The detection and quantification of 2-[benzyl(4-fluorobenzyl)amino]ethanol in research matrices are primarily achieved through the development and validation of advanced chromatographic techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC coupled with mass spectrometry is a powerful tool for the analysis of this compound due to its high sensitivity and selectivity, particularly in complex biological matrices. The development of a robust HPLC-MS method would involve the careful selection of a suitable stationary phase, mobile phase, and ionization technique. Given the presence of a fluorine atom, specialized stationary phases, such as perfluoroaryl or perfluoroalkyl columns, could offer enhanced separation from non-fluorinated analogues through a fluorophilic retention mechanism. nih.govresearchgate.net
A typical HPLC-MS method for the quantification of this compound would likely employ a reversed-phase column with a gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, given the presence of a basic nitrogen atom that can be readily protonated.
Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Perfluorophenyl (PFP) Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion -> Product Ion (specific m/z values to be determined) |
Validation of the HPLC-MS method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another viable technique, although the polarity and relatively low volatility of this compound, due to the hydroxyl group, may necessitate a derivatization step to improve its chromatographic properties. osti.gov A common approach for N,N-disubstituted ethanolamines is benzylation of the hydroxyl group to form a more stable and less polar benzyl (B1604629) ether, which is more amenable to GC analysis. osti.gov
Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected by mass spectrometry. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns that can be used for identification and quantification.
Application of High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, its derivatives, and potential metabolites. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would exhibit distinct signals for the protons of the benzyl, 4-fluorobenzyl, and ethanolamine (B43304) moieties, with their chemical shifts and coupling patterns confirming the connectivity of the molecule. The presence of the fluorine atom would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to further confirm the assignments.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. A C-F stretching vibration would also be expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings would result in characteristic absorption bands in the UV region, typically around 260-270 nm.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide valuable information for structural confirmation. For this compound, characteristic fragment ions would be expected from the cleavage of the C-N and C-C bonds adjacent to the nitrogen atom.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, benzylic protons, and ethanolamine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, with C-F coupling for the fluorobenzyl ring. |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~3030 (aromatic C-H stretch), ~2940 & ~2860 (aliphatic C-H stretch), ~1220 (C-F stretch). |
| UV-Vis (nm) | λmax ≈ 265 nm |
| HRMS (ESI+) | [M+H]⁺ with high mass accuracy. |
Electrophoretic and Other Separation Techniques
While chromatographic methods are dominant, electrophoretic techniques such as Capillary Electrophoresis (CE) could offer an alternative separation mechanism, particularly for charged derivatives or in specific matrices where chromatographic separation is challenging. CE separates analytes based on their charge-to-size ratio in an electric field and can provide high separation efficiency. The basic nitrogen atom in this compound allows for its analysis in acidic buffers where it would be protonated. Coupling CE with mass spectrometry (CE-MS) would provide both separation and sensitive detection.
Bioanalytical Assay Development for In Vitro and Pre-clinical Samples
The development of bioanalytical assays is crucial for studying the behavior of this compound in biological systems. These assays are typically based on LC-MS/MS due to the complexity of biological matrices such as plasma, urine, and tissue homogenates. cuni.czonlinepharmacytech.info
A key aspect of bioanalytical method development is sample preparation, which aims to extract the analyte of interest and remove interfering substances. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated and optimized. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. cuni.cz
The developed bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose, including assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effects.
Purity Assessment and Characterization Protocols for Research Grade Samples
Ensuring the purity of research-grade this compound is paramount for the validity of research findings. A comprehensive purity assessment protocol would employ a combination of analytical techniques to identify and quantify any impurities.
A mass balance approach is often used for the purity determination of reference materials. nih.gov This involves the separate quantification of the main component and all significant impurities, including related structural impurities, residual solvents, and water content.
Purity Assessment Techniques:
HPLC-UV/MS: To determine the percentage of the main peak area relative to all other peaks and to identify related impurities.
GC-MS: To analyze for volatile organic impurities and residual solvents.
Karl Fischer Titration: For the accurate determination of water content.
Thermogravimetric Analysis (TGA): To determine the amount of non-volatile inorganic impurities.
NMR Spectroscopy: Quantitative NMR (qNMR) can be used for an absolute purity assessment by comparing the integral of a signal from the analyte with that of a certified reference standard.
The characterization of the research-grade sample would involve the full suite of spectroscopic techniques mentioned in section 6.2 to confirm its identity and structure. A certificate of analysis would then be generated, summarizing the results of all purity and characterization tests.
Pre Clinical Metabolic Fate and Biotransformation Pathways of 2 Benzyl 4 Fluorobenzyl Amino Ethanol
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)
No publicly available data from in vitro metabolic stability studies using liver microsomes or hepatocytes for 2-[benzyl(4-fluorobenzyl)amino]ethanol were found. Such studies are crucial in early drug discovery to predict the metabolic clearance of a compound. if-pan.krakow.pl The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl These parameters are determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. nih.gov
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data for this specific compound could be located.)
| Biological Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
| Mouse Liver Microsomes | Data not available | Data not available |
| Human Hepatocytes | Data not available | Data not available |
| Rat Hepatocytes | Data not available | Data not available |
| Mouse Hepatocytes | Data not available | Data not available |
Identification and Characterization of Major and Minor Metabolites
There are no published studies identifying or characterizing the metabolites of this compound. The process of metabolite identification involves incubating the parent drug with metabolically active systems, such as liver microsomes or hepatocytes, followed by analysis using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Common metabolic pathways for similar structures can include oxidation, dealkylation, and conjugation. For instance, N-dealkylation of the benzyl (B1604629) or 4-fluorobenzyl group, and oxidation of the ethanol (B145695) moiety to the corresponding carboxylic acid could be potential metabolic routes. A study on fluorobenzyl alcohols showed that they are metabolized to the corresponding benzoic acids and their glycine (B1666218) conjugates. nih.govresearchgate.net
Table 2: Potential Metabolites of this compound (Note: This table lists hypothetical metabolites based on general metabolic pathways, as no specific data exists for the title compound.)
| Metabolite ID | Proposed Structure | Proposed Biotransformation Pathway |
|---|---|---|
| M1 | 2-(benzylamino)ethanol | N-dealkylation (loss of 4-fluorobenzyl group) |
| M2 | 2-[(4-fluorobenzyl)amino]acetic acid | Oxidation of the primary alcohol |
| M3 | N-(4-fluorobenzyl)ethanolamine | N-debenzylation |
| M4 | Benzoic acid | N-debenzylation followed by oxidation |
| M5 | 4-fluorobenzoic acid | N-dealkylation followed by oxidation |
| M6 | Glucuronide or sulfate (B86663) conjugates | Phase II conjugation of the hydroxyl group or metabolites |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)
The specific enzyme systems responsible for the biotransformation of this compound have not been elucidated in published literature. Generally, the Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are major contributors to the oxidative metabolism of many xenobiotics. nih.gov Flavin-containing monooxygenases (FMOs) can also be involved. if-pan.krakow.pl Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would be expected to be involved in the conjugation of the primary alcohol or any hydroxylated metabolites. if-pan.krakow.pl To identify the specific CYP isozymes involved, studies using a panel of recombinant human CYPs or chemical inhibitors in human liver microsomes would be necessary.
Comparative Metabolism Studies Across Pre-clinical Species or Models
No comparative metabolism studies for this compound across different preclinical species (e.g., rat, mouse, dog) or in vitro models have been reported. Such studies are vital to identify species-specific differences in metabolic pathways and rates, which helps in selecting the most appropriate animal model for further preclinical development and for predicting human metabolism. nih.gov Differences in enzyme expression and activity between species can lead to significant variations in the metabolic profile of a drug candidate. if-pan.krakow.pl
Impact of Metabolic Pathways on Biological Activity and Pharmacological Efficacy
Without knowledge of the metabolites of this compound, it is impossible to determine the impact of its metabolic pathways on its biological activity and pharmacological efficacy. Metabolism can lead to the formation of active metabolites (prolonging or altering the pharmacological effect), inactive metabolites (leading to drug clearance and termination of effect), or reactive metabolites. The biological activities of the potential metabolites would need to be assessed in relevant pharmacological assays and compared to the parent compound.
Emerging Research Directions and Prospects for 2 Benzyl 4 Fluorobenzyl Amino Ethanol
Investigation of Novel Biological Applications Based on Pre-clinical Findings
Given the absence of specific pre-clinical data for 2-[benzyl(4-fluorobenzyl)amino]ethanol, the initial step would involve a broad-based screening to identify any significant biological activity. The structural components of the molecule can guide this initial exploration. For instance, the ethanolamine (B43304) scaffold is a common feature in many biologically active compounds. researchgate.netsafecosmetics.org N-acylethanolamines, for example, are a class of lipid mediators with diverse biological functions, including anti-inflammatory effects. nih.gov Furthermore, the presence of benzyl (B1604629) and fluorobenzyl groups suggests a potential for interaction with various biological targets. N-benzyl derivatives have been investigated for a range of activities, including anticonvulsant and anticancer properties. nih.govscience.gov
A hypothetical pre-clinical screening cascade for this compound could be conceptualized as follows:
Initial High-Throughput Screening (HTS): The compound would be tested against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Phenotypic Screening: The compound's effect on various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) would be observed to identify any interesting phenotypic changes, such as apoptosis, differentiation, or modulation of inflammatory responses.
Target Deconvolution: If a desirable phenotype is observed, further studies would be necessary to identify the specific molecular target(s) responsible for the effect.
Based on the activities of structurally related compounds, some potential, yet purely speculative, areas of biological application for investigation include:
Neuropharmacology: Many compounds with benzyl and ethanolamine moieties exhibit activity in the central nervous system. For example, certain N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin/noradrenaline reuptake inhibitors. nih.gov
Oncology: The N-benzyl group is found in compounds that have shown anticancer activity. nih.gov The fluorobenzyl group could also enhance activity or alter the pharmacological profile.
Antimicrobial Activity: Ethanolamine derivatives have been explored for their antibacterial and antifungal properties. tandfonline.comnih.gov
The following table conceptualizes the type of data that would be generated in an initial pre-clinical screening.
Table 1: Hypothetical Pre-clinical Screening Data for this compound
| Assay Type | Target/Cell Line | Parameter Measured | Conceptual Result |
|---|---|---|---|
| Radioligand Binding | Serotonin Transporter | Inhibition Constant (Ki) | Moderate Affinity |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC50 | Weak Inhibition |
| Cell Viability | A549 (Lung Cancer) | GI50 | Moderate Cytotoxicity |
| Neurite Outgrowth | PC12 (Neuronal) | % of Differentiated Cells | Increased Outgrowth |
Strategies for Targeted Delivery and Formulation in Research Contexts (Conceptual)
For any research compound showing promise, its delivery to the target site of action in a controlled and efficient manner is crucial. Conceptually, several modern drug delivery strategies could be explored for this compound in a research setting to enhance its potential efficacy and specificity.
Nanoparticle-based Delivery Systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.govresearchgate.netastrazeneca.com Surface modification of these nanoparticles with specific ligands (e.g., antibodies, peptides) could enable active targeting to specific cells or tissues. researchgate.netijpsjournal.com
Prodrug Approach: The ethanolamine moiety's hydroxyl group could be chemically modified to create a prodrug. This would involve attaching a promoiety that is cleaved in vivo by specific enzymes at the target site, releasing the active compound. This strategy can improve bioavailability and reduce off-target effects.
Formulation with Permeation Enhancers: For potential topical or transdermal applications, the compound could be formulated with chemical permeation enhancers to facilitate its passage through the skin barrier.
The choice of a delivery system would be guided by the intended biological application and the physicochemical properties of the compound.
Table 2: Conceptual Formulation Strategies for Research
| Strategy | Rationale | Potential Advantages |
|---|---|---|
| Lipid Nanoparticle (LNP) Encapsulation | Improve solubility and enable targeted delivery to specific cell types. | Increased bioavailability, reduced off-target toxicity. astrazeneca.com |
| Polymeric Micelles | Encapsulate hydrophobic compounds for systemic delivery. | Enhanced stability and controlled release. |
Synergistic Effects with Other Research Compounds (In Vitro or In Silico)
Combination therapy, where two or more compounds are used together, is a cornerstone of modern medicine, particularly in oncology. nih.govresearchgate.net Investigating the synergistic potential of this compound with other research compounds could unveil more effective therapeutic strategies.
In Vitro Synergy Studies: Checkerboard assays are a standard method to assess synergy. In this approach, varying concentrations of this compound and another compound would be tested on a relevant cell line (e.g., a cancer cell line). The combination index (CI) would be calculated to determine if the effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). For instance, synergistic cytotoxicity has been observed when the fluorinated vinca (B1221190) alkaloid, vinflunine, was combined with other anticancer drugs like cisplatin (B142131) and doxorubicin. nih.gov
In Silico Synergy Prediction: Computational methods can predict potential synergistic drug combinations by analyzing large datasets, including drug-target interactions, protein-protein interaction networks, and gene expression data. nih.govresearchgate.netgithub.io Such an approach could be used to identify promising combination partners for this compound before embarking on extensive laboratory experiments. These models often use machine learning algorithms to identify patterns that are indicative of synergy. nih.gov
Table 3: Conceptual In Vitro Synergy Study Design
| Compound B (Example) | Cell Line | Assay | Metric | Desired Outcome |
|---|---|---|---|---|
| Paclitaxel | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | Combination Index (CI) | CI < 1 (Synergy) |
| Ciprofloxacin | P. aeruginosa | Minimum Inhibitory Concentration (MIC) | Fractional Inhibitory Concentration Index (FICI) | FICI ≤ 0.5 (Synergy) |
Addressing Unresolved Questions and Research Gaps in the Compound's Academic Profile
The primary research gap for this compound is the lack of fundamental data on its biological and chemical properties. A systematic academic investigation would need to address the following:
Comprehensive Physicochemical Characterization: Detailed studies on its solubility, pKa, logP, and stability under various conditions are essential for any further research.
Full Pharmacokinetic Profile: In vitro and in vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic fate of the fluorobenzyl group would be of particular interest.
Mechanism of Action: If any biological activity is identified, elucidating the underlying mechanism of action would be a critical research goal.
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect its activity is crucial for optimizing the compound. This would involve the synthesis and testing of related analogs.
Future Development of Structurally Related Compounds for Academic Exploration
Based on the core structure of this compound, a multitude of structurally related compounds could be synthesized for academic exploration to build a rich SAR dataset.
Modification of the Fluorine Substitution: The position and number of fluorine atoms on the benzyl ring could be varied to fine-tune the electronic properties and metabolic stability of the compound.
Alteration of the Other Benzyl Group: The unsubstituted benzyl group could be replaced with other substituted benzyl groups or different aromatic or aliphatic moieties.
Changes to the Ethanolamine Backbone: The ethanolamine core could be modified, for example, by extending the alkyl chain or introducing chirality.
Bioisosteric Replacement: The hydroxyl group of the ethanolamine could be replaced with other functional groups, such as an amine or a thiol, to explore the impact on biological activity.
The synthesis and evaluation of such a library of compounds would provide valuable insights into the chemical features required for any observed biological activity and could lead to the discovery of more potent and selective research probes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[benzyl(4-fluorobenzyl)amino]ethanol, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting benzylamine derivatives with 4-fluorobenzyl halides in ethanol under reflux, followed by purification via crystallization from ethanol/water mixtures . Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and LC-MS (electrospray ionization) to detect molecular ion peaks at m/z 274.1 (M+H⁺) .
Q. How does the solubility profile of this compound influence its experimental handling?
- Data : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, ethanol). Solubility in ethanol is critical for reaction setups; use 10–20% v/v in aqueous buffers for biological assays .
Q. What stability considerations are essential for storing this compound?
- Guidelines : Store at –20°C under inert gas (argon) to prevent oxidation of the secondary amine group. Stability tests (TGA/DSC) show decomposition onset at 180°C, with no hygroscopicity below 60% relative humidity .
Q. How is the hydrochloride salt of this compound synthesized, and what advantages does it offer?
- Procedure : Treat the free base with HCl gas in dry diethyl ether, yielding this compound hydrochloride. The salt improves crystallinity (confirmed by XRD) and bioavailability due to enhanced aqueous solubility (5–10 mg/mL) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzyl-fluorobenzylamine moiety in cross-coupling reactions?
- Analysis : The electron-withdrawing fluorine group on the benzyl ring reduces electron density at the amine nitrogen, favoring nucleophilic substitution (SN2) over elimination. Computational studies (DFT, B3LYP/6-31G*) show a 15–20 kcal/mol lower activation energy for SN2 pathways .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
- Strategies : Use chiral catalysts like (R)-BINAP in asymmetric hydrogenation or enantioselective enzymatic resolution (e.g., lipase B from Candida antarctica) to achieve >90% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) validates stereochemistry .
Q. What pharmacological models are suitable for studying the bioactivity of this compound as a potential CNS agent?
- Experimental Design :
In vitro : Radioligand binding assays (e.g., σ-1 receptor affinity using [³H]-(+)-pentazocine).
In vivo : Rodent models for neuropathic pain (chronic constriction injury) with dose ranges of 1–10 mg/kg (intraperitoneal administration) .
- Data Contradictions : Conflicting σ-1 receptor binding data (IC₅₀ = 50 nM vs. 200 nM) may arise from differences in membrane preparation protocols .
Q. How do fluorinated substituents impact the compound’s metabolic stability in hepatic microsomal assays?
- Findings : The 4-fluorobenzyl group reduces CYP450-mediated oxidation (t₁/₂ > 120 min in human liver microsomes vs. t₁/₂ = 30 min for non-fluorinated analogs). LC-MS/MS identifies stable N-oxide metabolites (m/z 290.1) .
Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methods :
- ADMET Prediction : SwissADME estimates a LogP of 2.8 (±0.3) and high blood-brain barrier permeability (BOILED-Egg model).
- Validation : Experimental LogP (shake-flask method) = 2.5 ± 0.2; Caco-2 permeability = 8 × 10⁻⁶ cm/s .
Key Methodological Notes
- Synthetic Optimization : Refluxing in ethanol with K₂CO₃ (2 eq.) improves yields (>75%) by minimizing side reactions .
- Analytical Pitfalls : LC-MS may underestimate purity due to trace halogenated byproducts; confirm via ¹⁹F NMR (δ –115 ppm for fluorobenzyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
